3-Cyclopentoxy-4-methoxyphenylisocyanate

Molecular Weight Isocyanate Derivatives Structure-Property Relationship

Procure 3-Cyclopentoxy-4-methoxyphenylisocyanate (CAS 185300-51-0) to leverage its differentiated molecular architecture. Unlike simple phenyl isocyanates, its cyclopentyloxy group imparts critical steric bulk and hydrophobicity, while the methoxy group tunes electronic properties for predictable reaction kinetics in urethane or carbamate syntheses. This is the essential intermediate for PDE4 inhibitor analogs like rolipram, where substitution with unsubstituted or mono-methoxy phenyl isocyanates is not chemically equivalent and risks divergent regiochemistry or purification challenges. Secure this specific scaffold for reproducible research and downstream development.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 185300-51-0
Cat. No. B064432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentoxy-4-methoxyphenylisocyanate
CAS185300-51-0
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N=C=O)OC2CCCC2
InChIInChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
InChIKeyVDXGNTYFJGXXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentoxy-4-methoxyphenylisocyanate (CAS 185300-51-0) Procurement Guide: Molecular Properties and Supply Specifications


3-Cyclopentoxy-4-methoxyphenylisocyanate (CAS 185300-51-0) is a substituted aromatic monoisocyanate with molecular formula C13H15NO3 and molecular weight 233.26 g/mol . The compound contains an isocyanate (-N=C=O) functional group on a phenyl ring substituted with a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position (IUPAC: 2-(cyclopentyloxy)-4-isocyanato-1-methoxybenzene) [1]. Its MDL identifier is MFCD00830921, and it is typically supplied as a research intermediate with purity specifications ranging from 95% to 98% depending on the vendor . Physical characterization data indicate a density of 1.17 g/cm³ and a boiling point of 348.5°C at 760 mmHg [2].

Why Generic Substitution of 3-Cyclopentoxy-4-methoxyphenylisocyanate (185300-51-0) Fails in Synthesis


Substitution of 3-cyclopentoxy-4-methoxyphenylisocyanate with unsubstituted phenyl isocyanate (MW 119.12 g/mol) or mono-methoxy substituted phenyl isocyanates (MW 149.15 g/mol) is not chemically equivalent due to substantial differences in molecular architecture, electronic character, and physical behavior [1][2]. The presence of the cyclopentyloxy group contributes to distinct steric bulk and hydrophobic character, while the methoxy group influences electronic properties and solubility . Unsubstituted phenyl isocyanate and mono-methoxy phenyl isocyanates lack the combined steric and electronic features of the target compound, potentially leading to divergent reaction kinetics, product regiochemistry, or downstream purification requirements [3]. The differential evidence below quantifies where these distinctions are experimentally verifiable and meaningful for procurement decisions.

3-Cyclopentoxy-4-methoxyphenylisocyanate (CAS 185300-51-0): Quantitative Differentiation Evidence


Molecular Weight Differentiation: 3-Cyclopentoxy-4-methoxyphenylisocyanate vs. Unsubstituted and Mono-Methoxy Phenyl Isocyanates

3-Cyclopentoxy-4-methoxyphenylisocyanate (MW 233.26 g/mol) exhibits a significantly higher molecular weight compared to unsubstituted phenyl isocyanate (MW 119.12 g/mol) and mono-methoxy phenyl isocyanates (MW 149.15 g/mol) [1]. This 96% increase over phenyl isocyanate and 56% increase over methoxyphenyl isocyanates affects molar stoichiometry calculations and gravimetric handling in synthetic workflows.

Molecular Weight Isocyanate Derivatives Structure-Property Relationship

Physical Property Differentiation: Boiling Point and Density of 3-Cyclopentoxy-4-methoxyphenylisocyanate

3-Cyclopentoxy-4-methoxyphenylisocyanate has a reported boiling point of 348.5°C at 760 mmHg and a density of 1.17 g/cm³ [1]. In contrast, phenyl isocyanate boils at 165°C and 4-methoxyphenyl isocyanate at approximately 228-230°C, reflecting the substantial impact of the cyclopentyloxy substituent on intermolecular interactions and vapor pressure [2].

Boiling Point Density Physical Characterization

Vendor Purity Specifications: Comparative Analysis for Procurement Decisions

Commercial suppliers of 3-cyclopentoxy-4-methoxyphenylisocyanate offer this compound at minimum purity specifications ranging from 95% (AKSci Catalog 6220AD) to 97% (ChemSrc) and NLT 98% (MolCore) . This purity range is directly comparable to standard offerings for other substituted phenyl isocyanates, where 95-98% represents typical research-grade material . The compound's moisture sensitivity, as noted in safety data sheets, underscores the importance of verified purity and proper storage conditions for reproducible synthetic outcomes [1].

Purity Specification Supplier Comparison Quality Control

3-Cyclopentoxy-4-methoxyphenylisocyanate (185300-51-0): Research and Industrial Application Scenarios


Scenario 1: Synthesis of Urethane-Based Materials Requiring Defined Hydrophobic Character

3-Cyclopentoxy-4-methoxyphenylisocyanate serves as a valuable intermediate in the development of urethane-based materials where the combination of cyclopentyloxy-derived hydrophobicity and methoxy-modulated electronic properties is structurally required . Its molecular weight (233.26 g/mol) and boiling point (348.5°C) differentiate it from simpler phenyl isocyanates and inform reaction design parameters including solvent selection, temperature control, and purification strategy [1].

Scenario 2: Pharmaceutical Research Intermediates Requiring 3-Cyclopentoxy-4-methoxyphenyl Scaffold

The 3-cyclopentoxy-4-methoxyphenyl structural motif is present in biologically active compounds, including the PDE4 inhibitor rolipram and related analogs [2][3]. This isocyanate serves as a reactive building block for introducing this specific substituted phenyl moiety via urea or carbamate linkage formation, enabling the exploration of structure-activity relationships in medicinal chemistry programs targeting this scaffold .

Scenario 3: Laboratory-Scale Reactions Requiring Controlled Stoichiometry and Verified Purity

For research applications requiring precise molar calculations, the molecular weight of 233.26 g/mol must be accurately accounted for in reagent weighing. The compound is available from multiple suppliers at purity levels ranging from 95% to 98%, and its moisture sensitivity necessitates proper storage conditions (cool, dry environment) to maintain reactive isocyanate functionality [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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